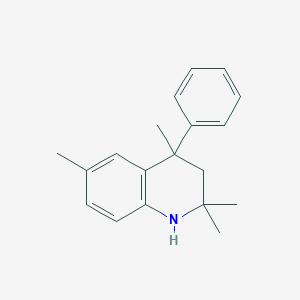
2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neurological Research
- Tetrahydroisoquinoline derivatives, including those structurally similar to 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, have been identified in Parkinsonian and normal human brains. Their presence and elevated levels in Parkinsonian brains suggest a potential role as endogenous neurotoxins, possibly contributing to the induction of Parkinson’s disease (Niwa et al., 1987).
Chemical Synthesis and Reactivity
- Tetrahydroquinoline derivatives are key in synthesizing stable nitroxyl radicals, which have been examined using EPR spectroscopy (Shikhaliev et al., 1988).
- Research on ring-chain tautomerism in tetrahydroquinolines provides insights into the dynamics of molecular structures in organic chemistry (Sinkkonen et al., 2003).
- Photolysis studies of dihydroquinolines, including tetramethyl variants, have revealed unique dual reactivity patterns, contributing to understanding molecular interactions under specific conditions (Nekipelova et al., 2002).
Material Science and Electronics
- Tetrahydroquinoline-based compounds are being investigated as potential multifunctional emissive materials, with studies focusing on their electronic properties and emission characteristics (Malinauskas et al., 2009).
Pharmaceutical and Biological Research
- Comparative studies of tetrahydroquinolines have evaluated their cytotoxic, genotoxic, and antioxidant effects, indicating their potential as preservatives and in various pharmaceutical applications (Blaszczyk & Skolimowski, 2006).
- Synthesis of tetrahydroquinoline derivatives has been explored for their potential inhibitory effects on various biological targets, including inflammatory, cancer, and microbial proteins, showing promise in medicinal chemistry (Nair et al., 2014).
Environmental Science
- Tetrahydroquinoline derivatives have been synthesized and tested for pesticidal activities, highlighting their potential application in agriculture and pest control (Kuznetsov et al., 1995).
Catalysis and Green Chemistry
- Studies in catalysis have shown that tetrahydroquinoline derivatives can be utilized in asymmetric hydrogenation, which is significant in producing optically active pharmaceuticals and natural products (Wang et al., 2011).
Eigenschaften
IUPAC Name |
2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-14-10-11-17-16(12-14)19(4,13-18(2,3)20-17)15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWAUGRQYSLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539306.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2539308.png)


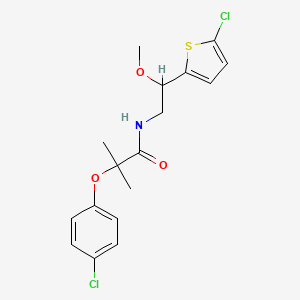
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2539314.png)
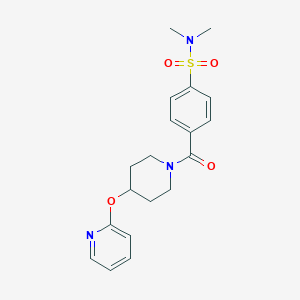
![7-Thia-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B2539317.png)
![N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B2539318.png)
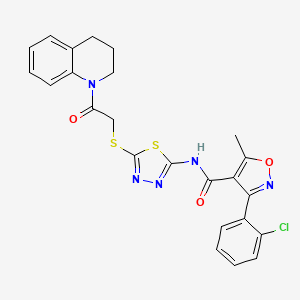
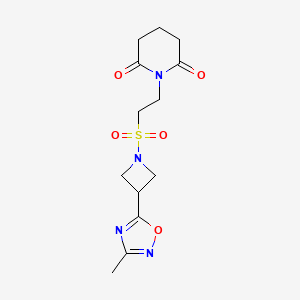
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2539322.png)